Chromatographic Resolution of (R)-Prunasin from (S)-Sambunigrin by Validated UHPLC-MS/MS
A 2024 study developed and validated a UHPLC-MS/MS method achieving baseline separation of (R)-prunasin and its (S)-enantiomer sambunigrin . This analytical resolution is critical because co-elution of these diastereomers would produce inaccurate quantification. The method demonstrated that in American elderberry leaf samples, only (R)-prunasin was detected, while (S)-prunasin (sambunigrin) was absent, despite previous literature reports of its presence . This finding underscores the necessity of employing stereochemically resolved analytical methods when quantifying prunasin in complex biological matrices.
| Evidence Dimension | Chromatographic separation and detection in plant tissue |
|---|---|
| Target Compound Data | (R)-Prunasin: detected in American elderberry leaf samples |
| Comparator Or Baseline | (S)-Prunasin (sambunigrin): not detected in the same samples |
| Quantified Difference | Detection positive for (R)-prunasin; detection negative for (S)-prunasin in leaf samples analyzed |
| Conditions | UHPLC-MS/MS with multiple reaction monitoring (MRM); validated method with good linearity, precision, and accuracy |
Why This Matters
Procurement of stereochemically pure (R)-prunasin is essential for accurate analytical reference standards, as the (S)-enantiomer exhibits different chromatographic behavior and may be misidentified or co-quantified without proper separation.
